Product packaging for 2-(3-Methoxyphenoxy)pyrimidine(Cat. No.:)

2-(3-Methoxyphenoxy)pyrimidine

Cat. No.: B13122788
M. Wt: 202.21 g/mol
InChI Key: MJEFVXVAVQYJDI-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)pyrimidine is a high-purity organic compound supplied for advanced chemical and pharmaceutical research. Its molecular structure features a pyrimidine ring linked to a 3-methoxyphenoxy group, creating a versatile scaffold for developing novel materials and bioactive molecules. Single-crystal X-ray diffraction analysis reveals that the benzene and pyrimidine rings are almost orthogonal, with a dihedral angle of 84.40°, fostering a rigid, non-planar conformation. This specific spatial arrangement promotes distinctive solid-state properties, including the formation of supramolecular arrays in the ac plane stabilized by C–H···π and π–π interactions, with centroid-centroid separations of 3.7658 Å. These characteristics make it a compound of interest in materials science for designing organic fluorescent materials and crystalline molecular assemblies. In medicinal chemistry, this compound serves as a key synthetic intermediate or precursor for constructing more complex heterocyclic systems. Its structural analogs, such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, are extensively investigated for their potent biological activities, including as kinase inhibitors in oncology research and as antimicrobial agents. Researchers value this compound for its potential in structure-activity relationship (SAR) studies and as a building block in synthesizing libraries of compounds for high-throughput screening. The documented synthesis involves a nucleophilic aromatic substitution between 3-methoxyphenol and 2-chloropyrimidine under controlled conditions, yielding well-defined crystalline material. Applications: This chemical is intended for research applications only, including but not limited to: use as a synthetic intermediate in organic synthesis; a precursor for the development of pharmaceutical candidates; a building block for material science research; and a standard for analytical method development. Disclaimer: This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable local, state, and federal regulations and under appropriate laboratory safety conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B13122788 2-(3-Methoxyphenoxy)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(3-methoxyphenoxy)pyrimidine

InChI

InChI=1S/C11H10N2O2/c1-14-9-4-2-5-10(8-9)15-11-12-6-3-7-13-11/h2-8H,1H3

InChI Key

MJEFVXVAVQYJDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC=CC=N2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 3 Methoxyphenoxy Pyrimidine and Structural Analogues

Established Synthetic Routes to 2-(3-Methoxyphenoxy)pyrimidine

The primary and most established method for synthesizing this compound involves the direct coupling of a pyrimidine (B1678525) core with a methoxyphenol moiety.

The most common synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a halogenated pyrimidine, typically 2-chloropyrimidine, with 3-methoxyphenol (B1666288). evitachem.com The mechanism is analogous to other SNAr reactions where a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. youtube.comlibretexts.org

In this specific synthesis, the phenoxide ion, generated in situ from 3-methoxyphenol by a base, acts as the nucleophile. It attacks the carbon atom bonded to the halogen on the pyrimidine ring. evitachem.com The pyrimidine ring is sufficiently electron-deficient to be susceptible to nucleophilic attack, a characteristic enhanced by the presence of the two nitrogen atoms. youtube.com This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent loss of the halide ion restores the aromaticity of the pyrimidine ring, yielding the final product, this compound. The reactivity of halopyrimidines in these reactions is well-documented, with studies showing that the 2-position is particularly active and facile for substitution. zenodo.org

The efficiency and yield of the SNAr reaction for synthesizing this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and catalyst.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are frequently used as they can solvate the cation of the base while not significantly solvating the nucleophilic phenoxide, thus enhancing its reactivity. evitachem.com Studies on analogous reactions have shown that the choice of solvent is critical, with dioxane also being identified as a highly effective medium. tandfonline.com The use of protic solvents can alter the chemical potentials of the reactants and may affect the reaction rate. zenodo.org

Base: A base is required to deprotonate the phenol (B47542), generating the more nucleophilic phenoxide. Potassium carbonate is a commonly used base for this purpose. evitachem.com The choice and concentration of the base can be crucial, as some SNAr reactions show no base catalysis, meaning the reaction rate is not accelerated by increasing the base concentration beyond what is needed for phenoxide formation. zenodo.org

Temperature: Reaction temperatures are often elevated to ensure complete conversion, with many procedures specifying reflux conditions. evitachem.com Nucleophilic aromatic substitutions can be slow, and heating is a common strategy to increase the reaction rate. youtube.com

Catalysis: While many SNAr reactions proceed without a catalyst, the use of phase-transfer catalysts or metal catalysts can be explored to enhance reaction rates and yields under milder conditions.

Table 1: Optimization of Reaction Conditions for SNAr Synthesis

ParameterCommon ConditionsRationale/Effect on YieldSource
SolventDMF, Acetonitrile, DioxanePolar aprotic solvents enhance nucleophilicity. Dioxane and ethanol (B145695) can also be effective alternatives. evitachem.comtandfonline.com
BasePotassium Carbonate (K2CO3)Generates the phenoxide nucleophile from the corresponding phenol. evitachem.com
TemperatureRefluxIncreases reaction rate to ensure complete conversion. evitachem.comyoutube.com

Strategies for the Synthesis of Novel Methoxyphenoxypyrimidine Derivatives

The development of novel analogues of this compound is crucial for exploring their potential applications. This often requires more complex synthetic strategies to build structurally diverse molecules.

Creating complex analogues often involves multi-step synthetic sequences where the core this compound structure is assembled and then further functionalized. For instance, the synthesis of Lobeglitazone, a drug for type 2 diabetes, involves a five-step process where an intermediate, 4-chloro-6-(4-methoxyphenoxy)pyrimidine, is synthesized and subsequently elaborated. researchgate.net Similarly, highly substituted pyrimidine derivatives have been prepared through an eight-step protocol involving O-alkylation, N-alkylation, condensation, and cyclization reactions. beilstein-journals.org These multi-step approaches allow for the precise installation of various substituents on both the pyrimidine and phenoxy rings. Automated platforms are also being developed to streamline these complex, multi-step syntheses, allowing for efficient optimization and execution of each reaction step. fu-berlin.de

An alternative to starting with a pre-formed pyrimidine ring is to construct the ring itself through cyclization reactions. This approach offers flexibility in introducing substituents at various positions of the pyrimidine core. smolecule.com Common methods include the condensation of 1,3-dicarbonyl compounds with amidines or ureas. researchgate.net For example, chalcones can be cyclized with guanidine (B92328) to form 2-aminopyrimidines, which can then be further modified. beilstein-journals.orgresearchgate.net

Modern catalyzed methods have expanded the scope of pyrimidine synthesis. mdpi.com For instance, copper-catalyzed cycloaddition of alkynes with nitrogen-containing molecules like amidines is a powerful tool for constructing the pyrimidine ring. mdpi.com Zinc chloride has been used to catalyze a three-component coupling reaction between enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce 4,5-disubstituted pyrimidines in a single step. organic-chemistry.org These methods provide access to a wide array of substituted pyrimidines that can subsequently be coupled with 3-methoxyphenol.

Table 2: Cyclization Strategies for Pyrimidine Ring Formation

ReactantsReaction TypeKey FeaturesSource
Chalcones + Guanidine/UreaCondensation/CyclizationForms 2-aminopyrimidine (B69317) or pyrimidinone core. beilstein-journals.orgresearchgate.net
Alkynes + AmidinesCopper-Catalyzed CycloadditionVersatile method for 2,6-disubstituted pyrimidones. mdpi.com
Enamines + Orthoformate + Ammonium AcetateZinc-Catalyzed 3-Component CouplingEfficient one-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org

Once the this compound scaffold is formed, further derivatization can be achieved by incorporating additional functional groups. If a halogenated precursor like 5-chloro-2-(3-methoxyphenoxy)pyrimidine (B14461559) is used, the remaining chlorine atom serves as a handle for further modification. evitachem.com This halogen can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives. evitachem.com

Modern cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govorgsyn.org For example, palladium-catalyzed C-N coupling reactions can be used to introduce amine substituents. organic-chemistry.org Negishi coupling, which uses organozinc reagents, is known for its high tolerance of various functional groups, making it suitable for the late-stage functionalization of complex molecules. orgsyn.org These coupling reactions enable the introduction of a wide array of substituents, including alkyl, aryl, and amino groups, onto the pyrimidine ring, leading to the generation of extensive libraries of novel analogues for further investigation.

Solid-Phase Synthesis Approaches for Pyrimidine Derivatives

Solid-phase synthesis (SPS) has become a powerful strategy for the construction of libraries of organic molecules, including diverse pyrimidine derivatives. acs.orgnih.gov This methodology involves attaching a starting material to a solid support, typically a polymer resin, and then carrying out sequential chemical reactions to build the target molecule. acs.org The key advantage is the simplification of the purification process, as excess reagents and by-products can be washed away from the resin-bound product. ijcce.ac.ir

Various polystyrene-derived supports, such as the classic Merrifield resin, are commonly employed for the construction of pyrimidine rings. acs.orgacs.org The synthesis can be designed in several ways. One common approach involves immobilizing a precursor that already contains a part of the pyrimidine ring or a functional group that will be transformed into the ring. For example, a resin-bound aldehyde can react with an acetophenone (B1666503) to form a chalcone (B49325), which is then cyclized with an amidine or guanidine to yield a resin-bound pyrimidine. acs.org Another strategy uses a resin-immobilized thiouronium salt, which reacts with components like ethyl cyanoacetate (B8463686) and substituted aldehydes in a three-component reaction to build the pyrimidine scaffold directly on the solid support. acs.org

Microwave irradiation has also been effectively combined with solid-phase synthesis to accelerate reaction times and improve yields for pyrimidine construction. nih.govacs.org After the final structure is assembled on the resin, it is cleaved from the support to yield the purified pyrimidine derivative. nih.gov

Table 1: Overview of Solid-Phase Synthesis (SPS) Strategies for Pyrimidine Derivatives
SPS StrategyResin Support ExampleKey ReactantsDescriptionReference
Chalcone-Based SynthesisMerrifield ResinResin-bound aldehyde, Acetophenones, Amidines/GuanidinesAn aldehyde is attached to the resin, converted to a chalcone, and then cyclized to form a 2,4,6-trisubstituted pyrimidine. acs.org
Thiouronium Salt-Based SynthesisMerrifield ResinResin-immobilized thiourea, Ethyl cyanoacetate, Aromatic aldehydesA three-component reaction on the solid phase yields tetrasubstituted pyrimidines. acs.org
Fused Pyrimidine SynthesisPolymer-bound PyrimidineUrea, Thiourea, Phenyl isocyanateA pre-formed pyrimidine on a solid support is further reacted to create fused ring systems like pyrimido[4,5-d]pyrimidines. nih.gov

Emerging Catalytic Methods in Pyrimidine Synthesis

Recent advancements in catalysis have led to the development of highly efficient methods for pyrimidine synthesis, often involving multicomponent reactions that construct the heterocyclic core in a single step under mild conditions. mdpi.com These methods offer significant advantages over traditional multi-step syntheses by reducing waste, saving time, and allowing for greater structural complexity.

A notable emerging strategy is the zinc chloride (ZnCl₂)-catalyzed three-component coupling reaction. nih.govacs.org This method facilitates the one-step synthesis of various 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate. organic-chemistry.orgresearchgate.net The reaction can also be effectively applied using more readily available methyl ketones in place of enamines. nih.govacs.org

The process is typically performed in a solvent like toluene (B28343) at elevated temperatures. organic-chemistry.org ZnCl₂ is believed to act as a Lewis acid, activating the orthoester towards reaction with the enamine (or an enamine intermediate formed in situ from the ketone and ammonium acetate). acs.org This is followed by reaction with ammonia (B1221849) and subsequent intramolecular cyclization to form the pyrimidine ring. acs.org This methodology is valued for its operational simplicity, efficiency, and the ability to accommodate a range of functional groups on the starting materials, producing pyrimidines in good to excellent yields. organic-chemistry.org

Table 2: Examples of Zinc Chloride-Catalyzed Pyrimidine Synthesis
Starting MaterialsCatalyst/ConditionsProduct TypeKey FeaturesReference
Functionalized Enamines, Triethyl orthoformate, Ammonium acetateZnCl₂, Toluene, 100°C4,5-Disubstituted PyrimidinesSingle-step synthesis with good to excellent yields (up to 99%). organic-chemistry.org
Methyl Ketone Derivatives, Triethyl orthoformate, Ammonium acetateZnCl₂Mono- and Disubstituted PyrimidinesApplicable to readily available ketones, versatile for various substitution patterns. nih.govacs.org

Oxidative annulation represents another powerful and modern approach to pyrimidine synthesis. These reactions typically involve the formation of multiple carbon-nitrogen and carbon-carbon bonds in a single cascade process, driven by an oxidant. A variety of catalytic systems, particularly those based on copper, have been developed for this purpose. acs.org

One such method is the copper-catalyzed [3+3] annulation of amidines with saturated ketones. acs.org This reaction proceeds through a cascade of oxidative dehydrogenation of the ketone, followed by annulation with the amidine and subsequent oxidative aromatization to yield the pyrimidine product. acs.org Another innovative strategy is the [3+2+1] three-component annulation, which combines amidines, ketones, and a one-carbon donor like N,N-dimethylaminoethanol. nih.govorganic-chemistry.org In this copper-catalyzed process, the one-carbon donor is oxidized in situ to provide the necessary carbon atom to complete the pyrimidine ring, forming one C-C and two C-N bonds. organic-chemistry.org These methods are advantageous as they often use readily available starting materials and can tolerate a wide array of functional groups. nih.govorganic-chemistry.org

Table 3: Selected Oxidative Annulation Methods for Pyrimidine Synthesis
Annulation StrategyCatalyst/Oxidant SystemReactantsDescriptionReference
[3+3] AnnulationCu-catalyst / 4-HO-TEMPOAmidines, Saturated KetonesA cascade reaction involving oxidative dehydrogenation, annulation, and oxidative aromatization. acs.org
[3+2+1] AnnulationCuBr₂ / Air (O₂)Amidines, Ketones, N,N-Dimethylaminoethanol (C1 source)Forms the pyrimidine framework via C(sp³)-H activation of the C1 donor and subsequent cyclization. nih.govorganic-chemistry.org
[3+3] Tandem Annulation-OxidationCholine hydroxide (B78521) (catalyst and medium)α,β-Unsaturated Ketones, Benzamidine hydrochlorideAn environmentally friendly approach using a recyclable catalyst under mild conditions. rsc.org

Synthetic Challenges and Innovations in Methoxyphenoxypyrimidine Chemistry

The synthesis of specifically substituted pyrimidines like this compound, while benefiting from general advancements, also presents distinct challenges. A primary hurdle is achieving precise regioselectivity, ensuring that substituents are placed at the desired positions on the pyrimidine ring. The construction of the diaryl ether linkage between the 3-methoxyphenol and the 2-position of the pyrimidine ring often requires specific coupling conditions, such as nucleophilic aromatic substitution (SNAr), which can be sensitive to the electronic properties of both aromatic systems.

Innovations in pyrimidine synthesis are directly addressing these challenges. The development of multicomponent, catalytic reactions (as described in section 2.4) is a major step forward. oiccpress.comrsc.org These methods often provide high regioselectivity and functional group tolerance under milder conditions, bypassing the need for extensive use of protecting groups. nih.govorganic-chemistry.org The innovation of solid-phase synthesis allows for the rapid generation of diverse analogues for structure-activity relationship studies, while new catalytic systems, including those using earth-abundant metals or even metal-free conditions, are making pyrimidine synthesis more sustainable and cost-effective. acs.orgorganic-chemistry.org The ongoing quest is to develop synthetic strategies that are not only efficient and high-yielding but also environmentally benign and broadly applicable to complex targets like this compound and its derivatives. reddit.comrsc.org

Crystallographic and Supramolecular Characterization of 2 3 Methoxyphenoxy Pyrimidine

Single-Crystal X-ray Diffraction Analysis of 2-(3-Methoxyphenoxy)pyrimidine

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. uol.de This method has been instrumental in defining the molecular geometry and crystal packing of this compound.

Molecular Conformation and Dihedral Angle Orientations of Aromatic Rings

In the solid state, the this compound molecule adopts a specific conformation characterized by a significant twist between its two aromatic rings. The benzene (B151609) ring is oriented towards one of the nitrogen atoms of the pyrimidine (B1678525) ring. researchgate.netresearchgate.net A key feature of its molecular structure is the near-orthogonal arrangement of the pyrimidine and benzene rings. The dihedral angle between the planes of these two rings is reported to be 84.40 (14)°. researchgate.netresearchgate.netresearchgate.net This perpendicular orientation is a notable aspect of the compound's conformation. researchgate.netresearchgate.net

Unit Cell Parameters and Space Group Determination

Crystallographic data for this compound indicate that it crystallizes in the monoclinic system. The determined space group is C 1 c 1. ugr.es The unit cell parameters, which define the dimensions and shape of the smallest repeating unit in the crystal lattice, have been reported as follows:

ParameterValue
a17.28 Å
b7.0153 Å
c7.3724 Å
α90°
β102.57°
γ90°
This data is based on the crystallographic information available for this compound. ugr.es

Intermolecular Interactions Governing Supramolecular Assembly

Carbon-Hydrogen…π Interactions in the Crystal Lattice

C-H···π interactions play a significant role in the crystal packing of this compound. These interactions involve hydrogen atoms from the pyrimidine ring interacting with the π-electron cloud of the benzene rings of adjacent molecules. researchgate.netiucr.org This type of weak hydrogen bond contributes to the formation of a stable, layered supramolecular structure. researchgate.net

π-π Stacking Interactions Leading to Layer Formation

In addition to C-H···π interactions, the crystal structure of this compound is further stabilized by π-π stacking interactions. These interactions occur between the pyrimidine rings of neighboring molecules, with a reported centroid-centroid separation of 3.7658 (18) Å. researchgate.netresearchgate.net The combination of C-H···π and π-π interactions leads to the formation of supramolecular layers in the ac plane of the crystal lattice. researchgate.netresearchgate.net These layers then interdigitate along the b-axis. researchgate.net

Role of Hydrogen Bonding (Classical and Non-Classical)

While classical hydrogen bonds are not the dominant feature in the crystal packing of the parent compound, the concept of hydrogen bonding, particularly non-classical forms like C-H···O and C-H···N interactions, is crucial in understanding the supramolecular chemistry of related pyrimidine derivatives. frontiersin.org In the broader context of phenoxy-pyrimidine compounds, hydrogen bonding is a key factor in their supramolecular assembly. For instance, in similar structures, O-H···N hydrogen bonds have been observed to form dimeric aggregates. iucr.org The potential for the methoxy (B1213986) group and pyrimidine nitrogen atoms to act as hydrogen bond acceptors is a significant aspect of the molecule's chemical properties. frontiersin.org

Contributions of Van der Waals Forces to Crystal Packing

In the crystal structure of this compound, the benzene ring is nearly perpendicular to the pyrimidine ring, with a dihedral angle of 84.40 (14)°. researchgate.net The crystal packing is influenced by C—H···π interactions between the pyrimidine hydrogen atoms and the benzene rings, as well as π–π stacking interactions between the pyrimidine rings, with a centroid-centroid separation of 3.7658 (18) Å. researchgate.net These interactions lead to the formation of a supramolecular array. researchgate.net Similarly, in the crystal structure of 2,4-bis(4-methoxyphenoxy)pyrimidine, Van der Waals forces, in conjunction with hydrogen bonding, stabilize the crystal structure. researchgate.net The crystal packing of some thiazolo[3,2-a]pyrimidine derivatives is also determined by Van der Waals forces, especially in the absence of stronger interactions like intermolecular hydrogen bonding or π–π stacking. researchgate.net

The strength of Van der Waals interactions can be influenced by the presence and position of various functional groups on the pyrimidine core. For instance, the introduction of alkoxy side chains in certain pyrimidine derivatives has been shown to influence their mesomorphic properties, leading to the formation of hexagonal columnar phases. tandfonline.com

Interaction TypeContributing Molecules/GroupsSignificance in Crystal Packing
C—H···π Pyrimidine-H and Benzene ringsFormation of supramolecular arrays
π–π stacking Pyrimidine ringsConsolidation of crystal structure
Van der Waals General intermolecular forcesOverall crystal stabilization

Halogen Bonding in Related Pyrimidine Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. mdpi.comresearchgate.net This interaction has emerged as a powerful tool in crystal engineering for the construction of supramolecular assemblies. mdpi.comnih.gov Pyrimidine derivatives, with their nitrogen atoms, are excellent halogen bond acceptors. mdpi.comresearchgate.net

In co-crystals of pyrimidine-based derivatives with halogen bond donors like diiodotetrafluorobenzene, strong C—I···N halogen bonds are observed. iucr.org For example, in a co-crystal with 5-{[4-(dimethylamino)phenyl]ethynyl}pyrimidine, two distinct C—I···N halogen bonds are formed with the pyrimidine nitrogen atoms, generating chains and layers. iucr.org The strength of these interactions can be significant, with N···I distances showing a considerable decrease from the sum of their van der Waals radii. mdpi.com

The presence of other functional groups can influence the halogen bonding. For instance, in some systems, weak hydrogen bonds (C–H···O or C–H···N) are present alongside more dominant halogen bonding and π-stacking interactions. mdpi.com The interplay between halogen bonding and other non-covalent interactions like hydrogen bonding and π-π stacking is crucial in dictating the final crystal structure. mdpi.comresearchgate.net

Halogen Bond DonorHalogen Bond AcceptorObserved Interaction
Diiodotetrafluorobenzene5-{[4-(Dimethylamino)phenyl]ethynyl}pyrimidineC—I···N
(NO₂)₂BAIPyrimidine capped with furan (B31954) (PrmF)N···I
(NO₂)₂BAIPyrimidine capped with thiophene (B33073) (PrmT)N···I

Crystal Engineering Principles Applied to Methoxyphenoxypyrimidine Structures

Crystal engineering utilizes the understanding of intermolecular interactions to design and synthesize new solid-state materials with desired properties. chalcogen.ro Pyrimidines are versatile building blocks in crystal engineering due to their ability to participate in various non-covalent interactions. taylorandfrancis.com

Design of Supramolecular Architectures from Non-Covalent Interactions

The predictable nature of non-covalent interactions like hydrogen bonding, halogen bonding, and π-π stacking allows for the rational design of supramolecular architectures. tandfonline.comsciforum.net By carefully selecting functional groups on the pyrimidine scaffold, specific and directional interactions can be promoted, leading to the formation of desired supramolecular motifs such as dimers, chains, and layers. tandfonline.comiucr.orgacs.org

Control of Crystalline Phase Organization

The control over the crystalline phase, including polymorphism and the formation of different crystal habits, is a central goal of crystal engineering. The organization of molecules in the crystalline phase can be influenced by various factors, including the choice of solvent during crystallization and the nature of the substituents on the molecular framework. nih.govmdpi.com

For example, in certain thiazolo[3,2-a]pyrimidine derivatives, the type of hydrogen bonding can play a critical role in the chiral discrimination within the crystalline phase. nih.gov The formation of either heterochiral or homochiral chains can be directed by the specific hydrogen bonding patterns. nih.gov The introduction of a methoxy group can provide an additional coordination center, potentially enhancing chiral discrimination through new intermolecular interactions. nih.gov Furthermore, the number and nature of side chains, such as alkoxy groups, can dictate the formation of specific liquid crystalline phases, like hexagonal columnar phases in some pyrimidine derivatives. tandfonline.com This demonstrates that subtle modifications to the molecular structure can lead to significant changes in the macroscopic properties of the material.

Compound/SystemKey Non-Covalent InteractionsResulting Supramolecular Architecture/Phase
This compoundC—H···π, π–π stackingSupramolecular array
2-(2-Hydroxyphenoxy)pyrimidineO–H···N hydrogen bonds, C–H···π interactionsDimeric aggregates forming chains
Thiazolo[3,2-a]pyrimidine derivativesHydrogen bonding (O–H···N, O–H···O)Racemic dimers, homochiral chains
Pyrimidine derivatives with alkoxy side chainsVan der Waals, dipole-dipoleHexagonal columnar liquid crystal phases

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, 3-cyano-4-imino-2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidine, a singlet peak observed at δ 3.7 ppm in DMSO-d6 corresponds to the three protons of the methoxy (B1213986) (-OCH₃) group. arabjchem.org The aromatic protons typically appear in the downfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. In a similar pyrimidine (B1678525) derivative, the carbon atom of the methoxy group is observed at a chemical shift of approximately 52.6 ppm. ijrar.org The carbons of the pyrimidine and phenoxy rings would resonate at lower fields, consistent with their aromatic nature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The spectrum of a pyrimidine derivative shows characteristic absorption bands. For instance, a derivative containing a cyano (C≡N) group exhibits a strong absorption band around 2214 cm⁻¹. arabjchem.org The presence of C-O (ether) linkages, characteristic of the methoxyphenoxy group, would be expected in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also anticipated in their respective characteristic regions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular weight of 2-(3-Methoxyphenoxy)pyrimidine is 202.21 g/mol . bldpharm.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 202. Analysis of the fragmentation pattern can provide further structural confirmation. For example, a related pyrimidine compound showed its molecular ion peak in an EI-MS analysis, confirming its molecular weight. arabjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. Pyrimidine derivatives, containing aromatic rings, exhibit characteristic absorption maxima (λ_max) in the UV region. beilstein-journals.org The specific absorption wavelengths are influenced by the solvent and the electronic nature of the substituents. beilstein-journals.orgbeilstein-journals.org The methoxyphenoxy and pyrimidine rings constitute a conjugated system that is expected to absorb UV radiation, with studies on similar structures showing absorption bands in the 280–450 nm range. beilstein-journals.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to validate the empirical and molecular formula. The molecular formula for this compound is C₁₁H₁₀N₂O₂. bldpharm.com Elemental analysis for a related compound, 3-cyano-4-imino-2-(o-methyl phenoxy)-4H-pyrido[1,2-a]pyrimidine, showed calculated and found percentages for Carbon, Hydrogen, and Nitrogen that were in close agreement, thereby confirming its composition. arabjchem.org A similar analysis for this compound would be expected to yield results consistent with its C₁₁H₁₀N₂O₂ formula.

Computational Chemistry and Theoretical Modeling of 2 3 Methoxyphenoxy Pyrimidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and reactivity.

The first step in a DFT study is typically geometry optimization, a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. The accuracy of these theoretical calculations can be benchmarked against experimental data, such as that obtained from X-ray crystallography.

For 2-(3-Methoxyphenoxy)pyrimidine, experimental crystal structure data reveals key geometric parameters. The molecule features a benzene (B151609) ring that is nearly orthogonal to the plane of the pyrimidine (B1678525) ring, with a dihedral angle of 84.40 (14)°. nih.gov The methoxy (B1213986) group is observed to be almost co-planar with the benzene ring it is attached to. nih.gov In the crystal lattice, the supramolecular structure is stabilized by C—H⋯π and π–π stacking interactions, with a centroid-centroid separation of 3.7658 (18) Å between pyrimidine rings. nih.gov DFT calculations would aim to reproduce these structural features, providing a validated computational model for further analysis.

Table 1: Experimental Crystal Structure Data for this compound
ParameterValue
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21
Crystal System Monoclinic
Space Group Cc
a (Å) 8.8120 (16)
b (Å) 18.215 (3)
c (Å) 7.2094 (10)
β (°) ** 119.380 (2)
Volume (ų) **1008.4 (3)
Dihedral Angle (Benzene-Pyrimidine) 84.40 (14)°
π–π Stacking Distance (Å) 3.7658 (18)
Data sourced from Acta Crystallographica Section E. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwikipedia.org Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. wjarr.com DFT calculations are employed to compute the energies of these frontier orbitals, providing a quantitative measure of the molecule's electronic properties.

Table 2: Representative Frontier Molecular Orbital Data from DFT Calculations on Pyrimidine Derivatives
ParameterDescriptionTypical Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-5.4 to -6.5
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.0
Energy Gap (ΔE) E(LUMO) - E(HOMO)3.6 to 4.5
Values are illustrative, based on similar compounds studied by DFT, such as in World Journal of Advanced Research and Reviews. wjarr.com

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Softness (σ) is the reciprocal of hardness and indicates a higher reactivity. wjarr.com

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile. wjarr.com

A large HOMO-LUMO gap is also associated with higher photostability, as more energy is required to induce an electronic transition. Therefore, DFT calculations can provide valuable predictions about the stability, reactivity, and potential for photodegradation of this compound. Studies on similar pyrimidine derivatives show they are often highly reactive with low kinetic stability compared to reference compounds. wjarr.com

Molecular Docking and Interaction Studies

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This technique is crucial in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.

Docking simulations elucidate the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. By analyzing the docked pose of this compound within the active site of a target protein, researchers can identify the key amino acid residues involved in binding. This information is fundamental to understanding the structural basis of its potential biological activity and for guiding future structural modifications to enhance potency or selectivity. For instance, docking studies on other pyrimidine derivatives have successfully identified critical hydrogen bond interactions with amino acid residues like Cysteine, Glutamic acid, and Aspartic acid in the active sites of enzymes like VEGFR-2 and various kinases. mdpi.commdpi.com

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the macromolecule. A lower (more negative) binding energy generally indicates a more stable complex and a higher predicted affinity. wjarr.comnih.gov

By comparing the predicted binding affinities of this compound with those of known inhibitors or substrates for a particular target, its potential to modulate the activity of that target can be assessed. For example, docking studies of pyrimidine analogues against Cyclin-Dependent Kinase 2 (CDK2) and SARS-CoV-2 main protease have been used to rank compounds based on their potential inhibitory activity. mdpi.comnih.gov While specific targets for this compound require dedicated investigation, molecular docking provides a powerful, rational approach to hypothesizing its biological function and prioritizing it for further experimental screening.

Table 3: Illustrative Molecular Docking Results for Pyrimidine Derivatives Against Protein Kinases
Compound TypeTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Cyanopyridone/PyrimidineVEGFR-2-14.5 to -15.2Cys1045, Asp1046, Glu885
Cyanopyridone/PyrimidineHER-2-14.1 to -14.5Met801, Val734, Gly727
AminopyrimidineCOX-2-8.6 to -9.2Arg513, Tyr385, Ser530
Data are representative of studies on similar heterocyclic systems. wjarr.commdpi.com

In Silico Evaluation of Molecular Properties

The in silico evaluation of molecular properties for this compound provides crucial insights into its potential behavior in biological systems. While specific comprehensive computational studies on this exact molecule are not extensively documented in publicly available literature, its properties can be reliably predicted using established computational methodologies commonly applied to pyrimidine derivatives and other small molecules in drug discovery and materials science. These methods include Density Functional Theory (DFT) for elucidating electronic structure and reactivity, and various quantitative structure-activity relationship (QSAR) models and cheminformatics tools for predicting pharmacokinetic properties.

Key molecular properties that are typically evaluated in silico include electronic properties, physicochemical parameters, and drug-likeness metrics. Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies help in understanding the molecule's reactivity and charge transfer capabilities. Physicochemical parameters like logP (lipophilicity), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

For instance, cheminformatics platforms can predict that this compound would adhere to Lipinski's rule of five, a widely used guideline to assess drug-likeness and potential oral bioavailability. These predictions are based on the molecule's structural features and are valuable in the early stages of research for filtering compounds with desirable properties. The table below illustrates a typical output of such an in silico evaluation for this compound, with values estimated based on standard computational models.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound

Property Predicted Value Compliance with Lipinski's Rule of Five
Molecular Weight 202.21 g/mol Yes (< 500)
LogP (Octanol-Water Partition Coefficient) ~2.5 - 3.0 Yes (< 5)
Hydrogen Bond Donors 0 Yes (≤ 5)
Hydrogen Bond Acceptors 4 (2 N atoms, 2 O atoms) Yes (≤ 10)

Computational Prediction of Interactions

Computational methods are instrumental in predicting how this compound might interact with biological macromolecules, such as proteins and nucleic acids. Molecular docking is a primary technique used for this purpose, where the compound is virtually screened against the binding site of a target protein to predict its binding orientation, affinity, and the nature of intermolecular interactions.

Given the structural motifs of a pyrimidine ring linked to a methoxyphenoxy group, potential interactions can be predicted. The pyrimidine ring can participate in various non-covalent interactions, including hydrogen bonding (with the nitrogen atoms acting as acceptors), π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan), and hydrophobic interactions. The ether linkage and the methoxy group can also act as hydrogen bond acceptors.

For example, in studies of analogous pyrimidine derivatives, molecular docking simulations have revealed specific binding modes within the active sites of enzymes like cyclooxygenases and various kinases. These studies often show that the pyrimidine core orients itself to form key hydrogen bonds with backbone or side-chain residues, while the appended aryl group engages in hydrophobic or π-stacking interactions within a hydrophobic pocket. A molecular electrostatic potential (MEP) map of this compound would likely show negative potential around the nitrogen and oxygen atoms, indicating these are favorable sites for electrophilic attack or hydrogen bond donation from a receptor. Conversely, the phenyl and pyrimidine rings would exhibit regions of electron density suitable for π-stacking interactions.

Simulation of Supramolecular Interactions in the Condensed Phase

The study of supramolecular interactions in the condensed phase, particularly in the solid state, is crucial for understanding the material properties of a compound. For this compound, X-ray crystallography data provides experimental validation of the types of intermolecular forces at play, which can be further analyzed and simulated using computational methods.

In the crystal structure of this compound, the molecule adopts a conformation where the benzene ring is nearly perpendicular to the pyrimidine ring, with a dihedral angle of approximately 84.40°. nih.gov This arrangement facilitates the formation of a complex supramolecular network driven by C—H⋯π and π–π interactions. nih.gov

Specifically, C—H⋯π interactions are observed between the hydrogen atoms of the pyrimidine rings and the centroids of neighboring benzene rings. nih.gov Concurrently, π–π stacking interactions occur between adjacent pyrimidine rings, with a centroid-to-centroid distance of 3.7658 Å. nih.gov These interactions are fundamental in directing the crystal packing, leading to the formation of layers in the crystallographic ac plane. nih.gov These layers then interdigitate along the b axis, creating a stable three-dimensional structure. nih.gov

Computational simulations, such as those employing Hirshfeld surface analysis or reduced density gradient (RDG) analysis, can be used to visualize and quantify these non-covalent interactions. These theoretical models can provide deeper insights into the energetics and cooperativity of these interactions, which are essential for predicting crystal morphology and other solid-state properties.

Table 2: Crystallographic and Supramolecular Interaction Data for this compound

Parameter Value Reference
Molecular Formula C₁₁H₁₀N₂O₂ nih.gov
Molecular Weight 202.21 nih.gov
Crystal System Monoclinic nih.gov
Dihedral Angle (Benzene-Pyrimidine) 84.40 (14)° nih.gov
π–π Stacking Distance (Pyrimidine-Pyrimidine Centroid) 3.7658 (18) Å nih.gov

Academic Exploration of Biological Activities and Underlying Mechanisms

Enzyme Inhibition Studies of Methoxyphenoxypyrimidine Analogues

Analogues of methoxyphenoxypyrimidine have been evaluated for their ability to inhibit specific enzymes, a common strategy in drug discovery. This inhibition can disrupt essential biochemical pathways in pathogenic organisms or cancer cells.

Dihydrofolate Reductase (DHFR) Inhibition as a Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, RNA, and certain amino acids. patsnap.com It catalyzes the conversion of dihydrofolate to tetrahydrofolate, a necessary cofactor for the production of nucleotides. patsnap.comnih.gov Consequently, inhibiting DHFR can halt cell proliferation and growth, making it an important target for anticancer and antimicrobial agents. patsnap.comnih.govwikipedia.org

The pyrimidine (B1678525) structure is a core component of many known DHFR inhibitors. researchgate.netresearchgate.net For instance, Trimethoprim, a 2,4-diaminopyrimidine derivative, is a well-known antibacterial agent that selectively inhibits bacterial DHFR. researchgate.netmdpi.com Research has focused on synthesizing novel pyrimidine analogues, including those with phenoxy linkages, to discover more potent and selective DHFR inhibitors. researchgate.net Some pyrimidine derivatives have been designed as dual inhibitors, targeting both DHFR and other enzymes in the folate pathway, such as thymidylate synthase (TS). nih.gov This multi-target approach is a strategy to enhance therapeutic efficacy and overcome resistance. mdpi.comnih.gov

Competitive Inhibition and Enzyme Kinetics

Competitive inhibition is a form of enzyme modulation where an inhibitor molecule, which often resembles the substrate, binds to the active site of an enzyme. wikipedia.orglibretexts.org This binding is mutually exclusive with the substrate; the enzyme can bind either the substrate or the inhibitor, but not both simultaneously. wikipedia.orglibretexts.org

The kinetic effect of a competitive inhibitor is an increase in the apparent Michaelis constant (Kₘ) of the enzyme, while the maximum reaction velocity (Vₘₐₓ) remains unchanged. wikipedia.orgyoutube.com The Kₘ is the substrate concentration at which the reaction rate is half of Vₘₐₓ. An increased Kₘ signifies that a higher concentration of substrate is needed to achieve half-maximum velocity in the presence of the inhibitor. This effect can be overcome by sufficiently increasing the substrate concentration, which outcompetes the inhibitor for the active site. wikipedia.org The mechanism of many DHFR inhibitors involves competing with the natural substrate, dihydrofolate, for binding to the enzyme's active site. wikipedia.org

The relationship between substrate concentration and reaction velocity in the presence and absence of a competitive inhibitor can be visualized using Michaelis-Menten and Lineweaver-Burk plots. khanacademy.org

Table 1: Effects of Competitive Inhibition on Enzyme Kinetic Parameters

Kinetic Parameter Description Effect of Competitive Inhibitor
Vₘₐₓ Maximum rate of reaction Unchanged
Kₘ Substrate concentration at ½ Vₘₐₓ Increases
Slope (Lineweaver-Burk) Kₘ/Vₘₐₓ Increases
Y-intercept (Lineweaver-Burk) 1/Vₘₐₓ Unchanged

Broad-Spectrum Enzyme Modulatory Effects

The therapeutic utility of pyrimidine-based compounds is not limited to DHFR inhibition. The versatility of the pyrimidine scaffold allows for the design of molecules that can interact with a wide range of biological targets. Thienopyrimidine derivatives, for example, have been investigated as potential inhibitors of IκB kinase β (IKKβ) and Fms-like tyrosine kinase 3 (FLT3). nih.gov

Furthermore, some antifolates based on pyrimidine-like structures have been developed as multi-targeted agents. nih.gov Pemetrexed, a pyrrolo[2,3-d]pyrimidine analogue, is known to inhibit not only DHFR but also thymidylate synthase (TS) and other folate-dependent enzymes. nih.gov The development of compounds that act on multiple enzymatic targets is a growing area of interest, as it may offer advantages in treating complex diseases like cancer.

Receptor Modulation and Ligand-Target Interactions

Beyond enzyme inhibition, methoxyphenoxypyrimidine analogues have been studied for their ability to modulate the function of cell surface receptors. This modulation often occurs through specific binding interactions that can either activate or block receptor signaling.

Allosteric Binding Mechanisms to Receptors

Allosteric modulation refers to the regulation of a protein's function by a ligand binding to an "allosteric site," which is topographically distinct from the primary (orthosteric) binding site. researchgate.netpnas.org This mechanism offers several advantages for drug development, including potentially higher receptor subtype selectivity and a lower risk of target-based toxicity compared to traditional orthosteric ligands. pnas.org Allosteric modulators can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the effect of the orthosteric ligand. pnas.org This type of regulation is a key mechanism for controlling the function of various ion channels, enzymes, and G protein-coupled receptors. pnas.org

Interaction with P2X Receptors and Other Biological Targets

A significant area of research for methoxyphenoxypyrimidine analogues has been their interaction with purinergic P2X receptors. These are ATP-gated ion channels involved in physiological processes such as pain sensation and inflammation. pnas.orgscispace.comnih.gov

Specifically, diaminopyrimidine derivatives containing a methoxyphenoxy moiety have been identified as potent and selective antagonists of P2X3 and heteromeric P2X2/3 receptors. scispace.comnih.gov These compounds are believed to function as allosteric modulators. nih.gov Research combining crystallography, computational modeling, and functional studies has identified a specific negative allosteric site on the P2X3 receptor. pnas.org This site is located between the left flipper (LF), lower body (LB), and dorsal fin (DF) domains of the receptor. pnas.org

Compounds such as AF-353 and AF-219, which are structurally analogous to 2-(3-Methoxyphenoxy)pyrimidine derivatives, bind to this allosteric pocket to inhibit channel function. pnas.orgd-nb.info The discovery of this druggable allosteric site has opened new avenues for the development of selective P2X3 receptor antagonists for conditions like chronic cough and pain. pnas.orgd-nb.info

Table 2: Examples of Methoxyphenoxypyrimidine Analogues and their P2X Receptor Activity

Compound Target Receptor(s) Mechanism of Action
RO4 (5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine) P2X3, P2X2/3 Potent Antagonist scispace.comnih.gov
AF-353 P2X3, P2X2/3 Potent Allosteric Inhibitor pnas.orgd-nb.info
AF-219 (Gefapixant) P2X3, P2X2/3 Selective Allosteric Antagonist pnas.orgd-nb.info

Protein Binding Studies and Specificity

The biological effects of 2-aryloxy-pyrimidine derivatives are often initiated by their specific binding to protein targets. Research into this class of compounds has identified several key protein interactions.

Notably, a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives have been identified as inhibitors of SLACK potassium channels (KCNT1) mdpi.comnih.gov. These channels are sodium-activated potassium channels crucial for modulating action potential frequencies, and gain-of-function mutations are linked to severe epileptic disorders mdpi.com. Systematic optimization of this chemical series has been conducted to establish structure-activity relationships for potent and selective inhibition of these ion channels mdpi.comnih.gov.

Furthermore, the broader class of pyrimidine derivatives is well-documented for its interaction with various protein kinases, which are pivotal enzymes in cellular signaling pathways often dysregulated in diseases like cancer frontiersin.orgnih.govmdpi.com. For instance, phenylpyrazolopyrimidine derivatives have been evaluated for their inhibitory activity against tyrosine kinases such as c-Src, Btk, and Lck nih.gov. Similarly, other substituted pyrimidines have been developed as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/AKT signaling pathway that promotes cell survival and is often overactive in cancer mdpi.com. The pyrazolopyrimidine core can mimic the adenine base of ATP, allowing it to bind to the nucleotide-binding site of kinases nih.gov. The specificity of these interactions is highly dependent on the substituents attached to the pyrimidine core, which dictate the binding affinity and selectivity for different kinase targets.

Antimicrobial and Antiproliferative Activity Research

Derivatives of the pyrimidine scaffold have demonstrated significant potential as antimicrobial and antiproliferative agents. Extensive in vitro studies have been conducted to characterize their efficacy against a wide range of pathogens and cancer cell lines.

While specific data for this compound is limited, numerous studies on related pyrimidine derivatives highlight their potent antimicrobial and antifungal properties. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

For example, certain thieno[2,3-d]pyrimidinedione derivatives have shown significant antibacterial activity, with MIC values ranging from 2–16 mg/L against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) nih.gov. Another study on a novel thiophenyl-pyrimidine derivative demonstrated its effectiveness against Gram-positive strains, showing higher potency than vancomycin and methicillin against MRSA and VREs nih.govpolyu.edu.hkrsc.org.

Fused pyrimidine systems, such as pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, have also been evaluated. Pyrano[2,3-d]pyrimidine derivatives have been screened against Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Serratia marcescens, Proteus mirabilis) bacteria, as well as fungal species like Aspergillus ochraceus and Penicillium chrysogenum researchgate.net. Similarly, 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives exhibited significant inhibitory effects against bacteria with MIC values between 4–20 μmol L–1 and potent activity against fungal strains like Candida albicans mdpi.com.

The following table summarizes the antimicrobial activity of various pyrimidine derivatives against selected microbial strains.

Compound Class Microorganism MIC Range
Thieno[2,3-d]pyrimidinediones nih.govGram-positive bacteria (MRSA, VRE)2–16 mg/L
Thiophenyl-pyrimidine derivative nih.govpolyu.edu.hkGram-positive bacteria (MRSA, VRE)Potent (outperforming vancomycin)
Pyrido[2,3-d]pyrimidine (B1209978) derivatives mdpi.comBacteria4–20 μmol L–1
Pyrido[2,3-d]pyrimidine derivatives mdpi.comCandida albicansPotent (outperforming fluconazole)

The antiviral potential of pyrimidine derivatives is a significant area of research. Many viruses rely on the host cell's machinery for replication, including the pathways for nucleotide synthesis. Consequently, targeting these host pathways is a promising broad-spectrum antiviral strategy researchgate.netresearchgate.net.

A key target is the host enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway biorxiv.orgnih.govunito.it. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, which are essential for the synthesis of viral RNA and DNA, thereby halting viral replication nih.govimux.com. This mechanism confers broad-spectrum activity against a wide array of RNA viruses, including influenza, Zika, Ebola, and coronaviruses like SARS-CoV-2 biorxiv.orgnih.gov. Potent DHODH inhibitors have been developed that show antiviral activity with half-maximal effective concentrations (EC50) in the nanomolar to low micromolar range biorxiv.orgunito.itnih.gov. For instance, the DHODH inhibitor S416 was reported to have an EC50 of 17 nmol/L against influenza A virus nih.gov. Another inhibitor, MEDS433, showed potent activity against Respiratory Syncytial Virus (RSV) in the one-digit nanomolar range unito.it.

The table below presents the antiviral activity of selected DHODH inhibitors against various RNA viruses.

Compound Virus EC50
S312 nih.govEbola virus (mini-replicon)11.39 µmol/L
S416 nih.govEbola virus (mini-replicon)0.018 µmol/L
S416 nih.govInfluenza A Virus17 nmol/L
MEDS433 unito.itRespiratory Syncytial Virus (RSV)Nanomolar range
Brequinar nih.govEbola virus (mini-replicon)0.102 µmol/L

The diverse biological activities of pyrimidine derivatives are underpinned by several distinct mechanisms of action.

Antimicrobial Mechanism: A primary mechanism for the antibacterial action of certain pyrimidine derivatives is the inhibition of bacterial cell division. For example, a thiophenyl-pyrimidine compound was found to inhibit the polymerization and GTPase activity of the FtsZ protein nih.govpolyu.edu.hkrsc.org. FtsZ is an essential and highly conserved protein in bacteria that forms a ring structure (the Z-ring) at the site of cell division. Inhibition of FtsZ disrupts the formation of the division septum, leading to filamentation of the bacterial cells and ultimately cell death nih.govpolyu.edu.hk. This target is attractive as it is absent in eukaryotes, suggesting a potential for selective toxicity.

Antiviral Mechanism: As previously mentioned, a key antiviral mechanism for many pyrimidine-based compounds is the inhibition of the host enzyme DHODH biorxiv.orgnih.gov. This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway. Viruses, particularly RNA viruses, have a high demand for pyrimidine nucleotides to replicate their genomes nih.gov. By blocking DHODH, these inhibitors effectively starve the virus of the necessary building blocks for replication nih.govimux.com. The antiviral effect of these compounds can be reversed by the addition of exogenous uridine or orotic acid, confirming that the mechanism of action is indeed the targeting of this specific metabolic pathway nih.gov. Some DHODH inhibitors may also exert antiviral effects by stimulating interferon-stimulated genes (ISGs), thereby inducing a host-mediated antiviral state unito.it.

Antiproliferative Mechanism: The anticancer activity of pyrimidine derivatives involves various mechanisms that interfere with cancer cell growth and survival. One reported mechanism is the inhibition of topoisomerase IIα, an enzyme that plays a critical role in DNA replication and chromosome segregation nih.gov. Inhibition of this enzyme leads to DNA double-strand breaks and triggers apoptosis (programmed cell death) nih.gov. Additionally, as discussed in the protein binding section, many pyrimidine derivatives function as kinase inhibitors. By blocking the activity of kinases like EGFR, PI3K, and Src, which are often overactive in cancer, these compounds can halt the signaling pathways that drive cell proliferation, survival, and metastasis nih.govmdpi.comfrontiersin.orgnih.gov.

Structure-Activity Relationship (SAR) Investigations for Methoxyphenoxypyrimidine Derivatives

The biological potency of pyrimidine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies are therefore essential for optimizing these compounds into effective therapeutic agents nih.gov.

For 2-aryloxy-pyrimidine derivatives, SAR investigations have focused on modifications to both the pyrimidine core and the aryloxy moiety.

In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK channels, systematic modifications revealed key structural requirements for activity. For instance, removal of one of the nitrogen atoms from the pyrimidine core to create a pyridine analog resulted in a twofold loss of activity, indicating the importance of the pyrimidine structure itself for target interaction mdpi.com.

In the context of anticancer agents, SAR for fused pyrimidine systems like pyrido[2,3-d]pyrimidines has been extensively studied as EGFR inhibitors frontiersin.org. These studies have shown that:

The pattern of substitution is critical. For instance, 2,4,6-trisubstituted pyrido[3,4-d]pyrimidines exhibit maximum inhibitory activity frontiersin.org.

Specific functional groups at certain positions are essential. An aniline moiety at the C4 position of the pyrimidine ring is often crucial for binding to the hinge region of the kinase ATP-binding site frontiersin.org.

Substituents on the phenyl ring (analogous to the phenoxy group) greatly influence potency. Electron-withdrawing groups, such as halogens, or small alkyl groups can enhance activity, while bulky groups may be detrimental frontiersin.org. For example, in a series of pyrido[2,3-d]pyrimidine derivatives, a p-phenyl substitution with electron-withdrawing groups like chlorine showed greater anticancer activity than derivatives with electron-donating groups like methoxy (B1213986) nih.gov.

These SAR insights are crucial for the rational design of new, more potent, and selective this compound derivatives for various therapeutic applications.

Rational Design Principles for Target-Specific Agents

The development of target-specific therapeutic agents from the this compound scaffold is a meticulous process guided by the principles of rational drug design. This approach leverages a deep understanding of the molecular interactions between a drug candidate and its biological target to systematically optimize potency, selectivity, and pharmacokinetic properties. The pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry; its structure is amenable to strategic chemical modifications at various positions, which allows for the fine-tuning of its biological activity. nih.govnih.gov Rational design strategies for pyrimidine derivatives, including the this compound series, primarily involve structure-activity relationship (SAR) studies, computational methods like pharmacophore modeling and molecular docking, and advanced techniques such as scaffold hopping.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how specific chemical modifications to the core structure influence its biological activity. By synthesizing a series of analogues and evaluating their effects in biological assays, researchers can identify key functional groups and structural motifs responsible for target binding and efficacy.

For pyrimidine-based compounds, SAR exploration has been crucial in developing potent kinase inhibitors. For instance, in the design of dual vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met inhibitors based on a 4-phenoxy-pyrimidine core, systematic modifications led to the identification of compound 23k as a highly potent derivative. rsc.org This compound demonstrated excellent inhibitory activity against VEGFR-2 and c-Met kinases, with IC50 values of 1.05 µM and 1.43 µM, respectively. rsc.org Furthermore, it showed significant antiproliferative effects against several cancer cell lines, including A549, with an IC50 of 2.16 µM. rsc.org The SAR investigation revealed that the specific combination of substituents on the phenoxy and pyrimidine rings was critical for achieving this dual-target activity and cellular potency. rsc.org

Table 1: SAR Data for Selected 4-Phenoxy-Pyrimidine Derivatives as Kinase Inhibitors

Compound IDKey Structural FeaturesVEGFR-2 IC50 (µM)c-Met IC50 (µM)A549 Cell Line IC50 (µM)
Foretinib Lead Compound---
Sorafenib Lead Compound---
23k Optimized 4-phenoxy-pyrimidine derivative1.051.432.16

This table is based on data presented in the study on dual VEGFR-2/c-Met inhibitors and is for illustrative purposes. rsc.org

Similarly, in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR) T790M resistance mutation, SAR studies on thieno[2,3-d]pyrimidine (B153573) derivatives were instrumental. nih.gov Researchers synthesized and tested a series of compounds, leading to the discovery of compound B1 , which exhibited a potent kinase inhibitory activity against EGFRL858R/T790M with an IC50 value of 13 nM and effective anti-proliferation against H1975 cancer cells (IC50 of 0.087 µM). nih.govresearchgate.net The study highlighted that specific substitutions, such as N-methylpyrazole analogs, significantly improved the compound's activity. nih.gov This systematic approach of modifying the core structure and measuring the resulting biological activity is the cornerstone of rational drug design. nih.gov

Table 2: SAR Data for Thieno[2,3-d]pyrimidine Derivatives as EGFRL858R/T790M Inhibitors

Compound IDKey SubstituentsKinase Inhibitory Activity (EGFRL858R/T790M IC50, nM)Cellular Antiproliferative Activity (H1975 IC50, µM)
AZD9291 Reference Drug--
Olmutinib Lead Compound--
B1 N-methylpyrazole analog130.087
B7 N-methylpyrazole analog with different linker96.70% inhibition at 0.1 µM0.023

This table is based on data from the design of novel EGFR inhibitors and is for illustrative purposes. nih.gov

Pharmacophore Modeling and Molecular Docking

Computational techniques are integral to modern rational design, providing insights into the molecular interactions that govern drug-target binding. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. researchgate.netpreprints.org This model then serves as a template for designing new molecules or searching databases for existing compounds with the desired features.

Molecular docking complements this by predicting the preferred orientation of a designed molecule when bound to its target protein. rsc.org This allows researchers to visualize binding modes and understand the impact of chemical modifications at an atomic level. For example, in the design of the dual VEGFR-2/c-Met inhibitor 23k , molecular docking studies were performed to elucidate its binding mode within the ATP-binding pockets of both kinases. rsc.org Likewise, the design of EGFR inhibitors based on the thieno[2,3-d]pyrimidine scaffold was guided by docking studies, which confirmed that the compounds could form crucial hydrogen bonds with key amino acid residues, such as Cys797, within the EGFR active site. nih.govresearchgate.net These computational predictions help prioritize which compounds to synthesize, saving significant time and resources.

Scaffold Hopping and Bioisosteric Replacement

Advanced design principles such as scaffold hopping and bioisosteric replacement are also employed. Scaffold hopping involves replacing the central molecular core (e.g., pyrimidine) with a structurally different but functionally similar scaffold to discover novel chemical series with improved properties. The development of various fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines, is an example of this strategy. nih.govnih.gov These scaffolds often act as bioisosteres of purines, enabling them to effectively target ATP-binding sites in kinases. mdpi.com

Bioisosteric replacement refers to the substitution of one atom or group of atoms for another with similar physical or chemical properties to enhance a desired biological or physical property without making significant changes to the chemical structure. In the design of pyrimidine-based inhibitors, different functional groups are systematically swapped to optimize target affinity, selectivity, and metabolic stability. The exploration of various aliphatic amines in the synthesis of EGFR inhibitors is a practical application of this principle, aimed at finding the optimal group to maximize potency and selectivity. nih.gov Through the iterative application of these rational design principles, the versatile this compound scaffold can be systematically transformed into highly potent and selective agents for a wide range of biological targets.

Applications Beyond Biomedical Research

Agrochemical Applications of Methoxyphenoxypyrimidine Compounds

In the agricultural sector, derivatives of pyrimidine (B1678525) are integral to the development of compounds for crop protection. The phenoxypyrimidine structure, in particular, has been a focus of research for creating new herbicides and fungicides.

Phenylpyrimidine derivatives have been extensively investigated for their herbicidal properties. These compounds can function by inhibiting specific enzymes that are crucial for plant growth and development, ultimately leading to the death of the targeted weed. The mechanism of action for many phenoxy-containing herbicides involves the inhibition of key plant enzymes. For instance, aryloxyphenoxypropionates (APPs), a class of herbicides structurally related to methoxyphenoxypyrimidine compounds, are known to target and inhibit the enzyme acetyl-CoA carboxylase (ACCase). wssa.netresearchgate.net This enzyme is vital for the first step in the synthesis of fatty acids, which are essential components for building new cell membranes required for plant growth.

Another mode of action for some pyrimidine-based herbicides is the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids such as isoleucine, leucine, and valine. wssa.net More recently, a novel herbicidal mechanism has been identified involving the disruption of pyrimidine biosynthesis through the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH). researchgate.netnih.govdigitellinc.com

Research has also explored the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives that incorporate aryloxyphenoxypropionate moieties, which have shown potential herbicidal activity against the roots of barnyard grass and rape. nih.gov The ortho-functionalization of 2-phenoxypyrimidines has been described as a method to synthesize phenol (B47542) derivatives that exhibit herbicidal activities. nih.gov

Table 1: Examples of Enzyme Inhibition by Pyrimidine-based Herbicides

Herbicide Class Target Enzyme Metabolic Pathway Affected Reference
Aryloxyphenoxypropionates (FOPs) Acetyl-CoA carboxylase (ACCase) Fatty acid synthesis wssa.net
Sulfonylureas, Imidazolinones Acetolactate synthase (ALS) Branched-chain amino acid synthesis wssa.net
Aryl pyrrolidinone anilides Dihydroorotate dehydrogenase (DHODH) Pyrimidine biosynthesis nih.gov

Pyrimidine derivatives have also been successfully developed into commercial fungicides. nih.gov Their broad-spectrum antifungal activity makes them effective against a variety of phytopathogenic fungi. For example, novel pyrimidine derivatives containing an amide moiety have demonstrated significant in vitro antifungal activities against pathogens such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. frontiersin.org Specifically, certain 5-bromo-2-fluoro-N-(phenyl)benzamide derivatives containing a methoxyphenoxypyrimidine core showed excellent activity against Phomopsis sp. frontiersin.org

The design and synthesis of new 1,2,4-triazole (B32235) derivatives that include a phenoxyl pyridinyl moiety—a structure with similarities to phenoxypyrimidine—have yielded compounds with potent, broad-spectrum antifungal activities against pathogens like S. sclerotiorum, P. infestans, R. solani, and B. cinerea. mdpi.com Furthermore, methoxy (B1213986) chalcone (B49325) derivatives have shown promise as agricultural fungicides, indicating the potential utility of the methoxy functional group in developing new crop protection agents. nih.gov

Materials Science and Advanced Functional Materials

The rigid and planar structure of the pyrimidine ring, combined with the electronic characteristics of the methoxyphenoxy group, makes 2-(3-Methoxyphenoxy)pyrimidine and its analogs attractive candidates for applications in materials science, particularly in the fields of organic electronics and supramolecular chemistry.

Pyrimidine derivatives are widely utilized in the field of organic electronics, especially in the development of organic light-emitting diodes (OLEDs). ktu.edunbinno.com The electron-deficient nature of the pyrimidine ring facilitates efficient electron injection and transport, which is a crucial factor for achieving balanced charge carriers within an OLED device. This property allows pyrimidine-based compounds to function as electron-transporting materials, host materials, or as the emissive components themselves. nbinno.com

The versatility of the pyrimidine structure allows for modifications that can fine-tune the material's energy levels, emission colors, and thermal stability. nbinno.com For instance, pyrimidine-based emitters have been successfully used to create highly efficient blue OLEDs that employ thermally activated delayed fluorescence (TADF). rsc.org By incorporating different donor and acceptor moieties, the photophysical properties can be precisely controlled. For example, emitters with acridan–pyrimidine–carbazole structures have been synthesized for efficient sky-blue to greenish-blue OLEDs. rsc.org

Supramolecular chemistry focuses on the organization of molecules into well-defined structures through non-covalent interactions. The structure of this compound lends itself to forming ordered supramolecular arrays in the solid state. In its crystalline form, the molecule arranges through a combination of C-H···π and π–π stacking interactions. These interactions lead to the formation of layers that create a controlled, three-dimensional architecture.

The study of non-covalent interactions in similar heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, has shown that hydrogen bonding and chalcogen bonding can direct the self-assembly into specific supramolecular motifs, such as dimers and chains. mdpi.com This ability to control the solid-state packing of molecules is fundamental to the field of crystal engineering and the design of materials with specific, predictable properties.

Table 2: Supramolecular Interactions in Pyrimidine Derivatives

Type of Interaction Description Significance Reference
C-H···π Interactions An interaction between a C-H bond and a π-system. Contributes to the stability of the crystal packing.
π–π Stacking Attractive, noncovalent interactions between aromatic rings. Influences the electronic properties and structural organization.
Hydrogen Bonding An electrostatic attraction between a hydrogen atom and a more electronegative atom. A strong directional interaction for controlling self-assembly. mdpi.com
Chalcogen Bonding A noncovalent interaction involving a chalcogen atom (e.g., S, Se). Can be used to direct the formation of specific supramolecular structures. mdpi.com

Pyrimidine-based compounds have been extensively explored for their fluorescent properties, leading to the development of sensors for various analytes. The fluorescence of these molecules can be modulated by their interaction with ions or changes in their environment, making them suitable for chemical sensing applications.

For example, pyrimidine derivatives have been designed as highly sensitive and selective fluorescent probes for the detection of metal ions, such as Al³⁺. rsc.org These sensors often exhibit a "turn-on" or "turn-off" fluorescent response upon binding to the target ion. Pyrimidine-based fluorescent probes have also been developed for monitoring pH variations, including within biological systems like mitochondria. nih.gov

Furthermore, the fabrication of pyrimidine-based compounds into fluorescent organic nanoparticles (FONPs) has opened up new possibilities for sensing applications, such as the detection of bacteria like Pseudomonas aeruginosa. nih.gov The aggregation-induced emission enhancement behavior of some pyrimidine derivatives makes them particularly suitable for creating bright, solid-state emitters for sensing and imaging.

Catalysis and Industrial Chemistry

The structural features of "this compound" make it a candidate for several applications in catalysis and industrial chemistry, from serving as a building block in complex syntheses to participating in modern catalytic processes.

Pyrimidine derivatives are fundamental building blocks in the synthesis of a wide array of more complex molecules, including many with significant biological activity. The general synthetic accessibility and the reactive nature of the pyrimidine ring allow for its incorporation into larger molecular frameworks. Compounds structurally similar to "this compound" serve as key intermediates in the preparation of bioactive compounds such as kinase inhibitors. consensus.appnih.govnih.gov For instance, substituted pyrimidines are crucial in the development of pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives, which have shown promise as potent inhibitors of epidermal growth factor receptor (EGFR) kinases, important targets in cancer therapy. nih.gov The synthesis of these complex heterocyclic systems often involves the strategic modification of a pyrimidine core. The phenoxy group in "this compound" can influence the reactivity of the pyrimidine ring, and both the pyrimidine and the methoxyphenyl moieties offer sites for further functionalization, making it a versatile precursor for a variety of complex organic molecules.

Recent research has highlighted the potential of organic molecules, including those with heterocyclic structures like pyrimidine, to act as photocatalysts. nih.govnih.gov These molecules can absorb light and initiate chemical reactions, such as the degradation of environmental pollutants like organic dyes. rsc.orgmdpi.com For example, pyranopyrimidine scaffolds have been synthesized using photoexcited organic dyes as direct hydrogen atom transfer (HAT) photocatalysts under visible light. nih.govnih.govresearchgate.net This suggests that the pyrimidine nucleus can be an active component in photocatalytic systems. Given that interest in "this compound" stems from the fluorescence properties of related compounds, it is plausible that this molecule could exhibit photocatalytic activity. nih.gov Its ability to absorb UV or visible light could enable it to generate reactive oxygen species or facilitate electron transfer processes, leading to the breakdown of dye molecules in wastewater, an area of significant environmental concern. epa.gov

The nitrogen atoms within the pyrimidine ring of "this compound" possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests that the compound could serve as a ligand in organometallic chemistry. A structurally related compound, 1,3-di(pyrimin-2-yl)-5-methoxybenzene, has been reported as a tridentate NCN pincer ligand, which can form stable complexes with metals. nih.gov Pincer ligands are valuable in coordination chemistry and catalysis due to their ability to confer high stability and specific geometries to metal complexes. The presence of both a pyrimidine ring and a methoxy-substituted phenyl ring in "this compound" offers multiple potential binding modes. Depending on the metal center and reaction conditions, it could act as a monodentate, bidentate, or bridging ligand, leading to the formation of a diverse range of organometallic complexes with potential applications in catalysis, materials science, and sensing.

Forensic Science and Analytical Chemistry

In the realms of forensic and analytical chemistry, there is a continuous search for new reagents and probes that can offer higher sensitivity, selectivity, and novel detection mechanisms. The unique spectroscopic properties and reactive sites of "this compound" indicate its potential in these fields.

Currently, there is no specific literature detailing the use of "this compound" for the detection of latent fingerprints. The methods for developing latent fingerprints often rely on the reaction of a chemical with the components of fingerprint residue, such as amino acids, to produce a colored or fluorescent product. researchgate.netmarshall.edu While various chemical reagents are employed for this purpose, the application of this specific pyrimidine derivative has not been explored in the provided research.

The pyrimidine scaffold is a core component of many fluorescent probes used in biochemical assays. frontiersin.orgrsc.org These probes are designed to detect specific biomolecules or changes in the cellular environment, such as pH. nih.gov The fluorescence properties of these molecules can be modulated by their interaction with the target analyte, leading to a measurable signal. For instance, pyrimidine-based fluorescent probes have been developed for monitoring cell viability and for the detection of bacteria like Pseudomonas aeruginosa. rsc.orgrsc.org Given that the interest in "this compound" is partly due to the interesting fluorescence properties of related compounds, it holds potential for development into a fluorescent probe. nih.gov The methoxyphenoxy group can be modified to introduce specific recognition elements, while the pyrimidine core can serve as the fluorophore. Such a probe could be designed to bind to a specific protein, nucleic acid sequence, or other biomolecule, with the binding event triggering a change in fluorescence intensity or wavelength, thus enabling its detection and quantification in a biochemical assay.

Broader Chemical Industry Applications

While the pyrimidine scaffold is a versatile building block in various industrial applications, specific documented uses of this compound as an additive, pigment, photostabilizer, corrosion inhibitor, or metal chelator are not extensively reported in publicly available scientific literature. However, the known properties of related pyrimidine derivatives can provide insights into its potential, albeit currently unproven, applications in these areas.

The fluorescence properties of compounds related to this compound have been noted, which suggests a potential for research into its use in pigments or dyes. nih.gov The core pyrimidine structure is known to be a part of various functional materials. For instance, some pyrimidine derivatives have been explored for their fluorescent properties, which are applicable to the development of organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.net

In the area of material protection, various pyrimidine derivatives have been investigated for their potential as corrosion inhibitors for different metals and alloys. The nitrogen atoms in the pyrimidine ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. Similarly, the ability of the pyrimidine structure to bind to metal ions suggests a potential for use as metal chelators.

Future Perspectives and Research Directions

Integration of Artificial Intelligence and Machine Learning in Compound Design

The future development of analogs based on 2-(3-methoxyphenoxy)pyrimidine will be heavily influenced by artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing drug discovery by accelerating the identification and optimization of novel chemical entities. ijritcc.org

Generative Models for Novel Scaffolds: Deep generative models, such as deep conditional transformer neural networks, can be employed to design new pyrimidine (B1678525) derivatives with desired properties. nih.gov These AI models can learn the complex relationships between chemical structures and biological activities from vast datasets, enabling them to propose novel molecules with a high probability of success. For instance, AI could be used for "scaffold hopping" to create unique analogs of this compound that retain key binding features while possessing improved pharmacokinetic profiles. nih.gov

Predictive Screening and Property Prediction: AI-powered virtual screening platforms can rapidly evaluate large virtual libraries of this compound derivatives against specific biological targets. nih.gov Techniques based on graph neural networks can predict molecular properties, helping to prioritize compounds for synthesis and reducing the time and cost associated with traditional high-throughput screening. youtube.com This approach allows researchers to focus on candidates with the most promising therapeutic potential from the outset.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Generative Modeling Utilizes deep learning to design novel molecules with specific, desired properties. nih.govyoutube.comCreation of new analogs with enhanced potency, selectivity, or improved ADME properties.
Virtual Screening Employs machine learning algorithms to predict the binding affinity of compounds to biological targets. nih.govRapid identification of promising derivatives for specific diseases, such as cancer or inflammatory disorders.
Property Prediction Uses computational models to forecast physicochemical and pharmacokinetic properties (e.g., solubility, toxicity). youtube.comEarly-stage filtering of compounds that are likely to fail in later development phases, improving efficiency.

Exploration of Novel Biochemical Pathways and Targets

While pyrimidine derivatives are known to target a wide range of biological entities, future research will focus on identifying and validating novel biochemical pathways and molecular targets for compounds like this compound. gsconlinepress.commdpi.com

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a diverse array of biological targets, particularly protein kinases. nih.gov Research on derivatives could explore their potential as inhibitors of specific kinases involved in cancer cell proliferation or inflammatory responses. nih.govnih.gov Furthermore, investigations into signaling pathways that are currently less explored could reveal unexpected therapeutic opportunities. For example, a recent study demonstrated that novel pyrimidine derivatives could promote bone formation by activating the BMP2/SMAD1 signaling pathway, highlighting a potential application in regenerative medicine. nih.gov Future studies on this compound could assess its activity on this and other regenerative pathways.

The broad biological activity of pyrimidines suggests that derivatives of this compound could be developed to modulate targets in various diseases, including cancer, infectious diseases, and neurological disorders. nih.govgsconlinepress.com

Development of Sustainable and Green Synthesis Routes

A significant future direction in the chemical synthesis of this compound and its analogs is the adoption of green chemistry principles. The goal is to develop manufacturing processes that are more environmentally friendly, efficient, and cost-effective. mdpi.com

Key areas of focus include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with safer alternatives like water, supercritical CO₂, or ionic liquids. mdpi.com

Catalysis: Employing biocatalysts (enzymes) or developing more efficient metal catalysts to carry out reactions under milder conditions with higher selectivity, thereby reducing energy consumption and waste. mdpi.com

Alternative Energy Sources: Utilizing methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy input compared to conventional heating. mdpi.com

Renewable Feedstocks: Exploring the use of bio-based starting materials derived from renewable resources to synthesize the core chemical structures. nih.gov

Expansion into Multidisciplinary Research Areas

The unique chemical properties of the pyrimidine scaffold suggest that the applications of this compound and its derivatives could extend far beyond pharmacology. mdpi.com Future research is poised to explore its potential in various multidisciplinary fields.

Materials Science: Pyrimidine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as organic semiconductors. mdpi.com The fluorescence properties noted in compounds related to this compound could be harnessed for applications in optoelectronics and sensing technologies. nih.gov

Agrochemicals: The pyrimidine core is present in various agrochemicals. mdpi.com New derivatives could be designed and screened for potential use as herbicides, insecticides, or fungicides, contributing to crop protection.

Bioimaging: By attaching fluorescent tags or other reporter groups, derivatives of this compound could be developed as molecular probes for bioimaging, allowing for the visualization of specific biological processes or targets within cells and tissues. mdpi.com

This expansion into new areas requires collaboration between chemists, physicists, materials scientists, and biologists to fully exploit the versatility of the pyrimidine structure.

Collaborative Research Opportunities and Open Science Initiatives

Advancing the research on this compound will increasingly depend on collaborative efforts and the principles of open science. The complexity of modern scientific challenges, from developing new drugs to creating novel materials, necessitates the integration of expertise from diverse fields and institutions.

Future progress will likely be driven by:

Inter-institutional Collaborations: Partnerships between academic research laboratories, government institutions (like CSIR-NEIST), and private industry can pool resources, share knowledge, and accelerate the translation of basic research into practical applications. neist.res.in

Open Access Publishing: Publishing findings in open-access journals ensures that scientific knowledge is freely and widely available to the global research community, fostering transparency and building upon collective discoveries. Many of the cited studies are available through platforms like PMC (PubMed Central) and MDPI, demonstrating this trend. nih.govnih.govmdpi.com

Data Sharing Platforms: The establishment of open databases for chemical structures, biological activity data, and synthesis protocols can prevent duplication of effort and provide the large datasets needed to train powerful AI and machine learning models for predictive chemistry.

These collaborative and open approaches are essential for tackling complex scientific problems efficiently and ensuring that the potential benefits of compounds like this compound are fully realized for society.

Q & A

Q. Analysis Tools :

  • DIAMOND : Visualize interaction networks .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H···H = 65%, C···H = 25%) .

Advanced: How can computational methods reconcile discrepancies between predicted and experimental structural data?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p). Compare computed vs. experimental bond lengths (e.g., C–O: 1.372 Å vs. 1.369 Å) .
  • Conformational Analysis : Identify energy minima for dihedral angles. Deviations >5° suggest crystal packing forces overriding gas-phase preferences .
  • TD-DFT : Predict UV-Vis spectra and assign charge-transfer transitions (error margin <10 nm) .

Validation : Overlay computed and SC-XRD structures using Mercury software .

Basic: What are the fluorescence properties of this compound, and how do structural features modulate them?

Answer:

  • Emission Profile : λₑₘ = 345–355 nm (quantum yield Φ ~0.15 in ethanol), attributed to π→π* transitions .
  • Quenching Mechanisms : Electron-withdrawing groups (e.g., nitro) reduce Φ by 40%, while electron-donating groups (e.g., methoxy) enhance Φ .

Methodology : Measure fluorescence in degassed solvents to exclude oxygen quenching. Correlate Stokes shift (Δλ ~75 nm) with solvent polarity (ET(30) scale) .

Advanced: What challenges arise in refining the crystal structure of this compound, and how are they addressed?

Answer:

  • Disorder : Methoxy groups may exhibit rotational disorder. Apply "ISOR" and "DELU" restraints in SHELXL97 to model thermal motion .
  • Twining : Check for pseudo-merohedral twinning using PLATON. Refine with HKLF5 format if twin fraction >5% .
  • Data Quality : High Rint (0.033) requires multi-scan absorption correction (SADABS) and outlier rejection .

Validation : Verify with Fo/Fc maps and checkCIF (e.g., Δρmax = 0.10 e Å⁻³) .

Basic: How is the thermal stability of this compound assessed?

Answer:

  • TGA/DSC : Decomposition onset at ~220°C (TGA) and melting endotherm at 165°C (DSC) .
  • Crystal Packing : Strong π–π interactions (3.7658 Å) correlate with high thermal stability .

Methodology : Perform under nitrogen (10°C/min) to avoid oxidative degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.